5-bromo-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
Description
This compound features a nicotinamide core substituted with a bromine atom at position 5, linked via a methyl group to a 1,2,4-oxadiazole ring. The oxadiazole is further substituted at position 3 with a 1-ethyl-1H-pyrrol-2-yl group.
Properties
IUPAC Name |
5-bromo-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O2/c1-2-21-5-3-4-12(21)14-19-13(23-20-14)9-18-15(22)10-6-11(16)8-17-7-10/h3-8H,2,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLQVRNIJQPZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide typically begins with the functionalization of a nicotinamide derivative. The bromination process is performed under controlled conditions, using reagents like N-bromosuccinimide (NBS). The subsequent coupling with 1-ethyl-1H-pyrrole involves a condensation reaction facilitated by suitable catalysts.
The construction of the 1,2,4-oxadiazole ring is achieved through a cyclization reaction, involving the use of hydrazine derivatives and appropriate dehydrating agents. The final step includes linking the 1-ethyl-1H-pyrrole moiety with the nicotinamide backbone, performed under conditions that ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve the scaling-up of the aforementioned synthetic routes. Key considerations include the optimization of reaction conditions to enhance yield, the use of automated synthesis equipment, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Oxidation: : Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of higher oxidation state products.
Reduction: : It can be reduced using standard reducing agents, converting certain functional groups to their corresponding reduced forms.
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide, with reactions performed under controlled temperature and pH conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride are used, typically in inert atmospheres to prevent unwanted side reactions.
Substitution: : Nucleophiles like amines and thiols, under the influence of catalysts, can replace the bromine atom in the molecule.
Major Products Formed: The products of these reactions are diverse, depending on the nature of the substituents and the conditions employed. For instance, nucleophilic substitution can yield derivatives with varying functional groups, broadening the compound's chemical versatility.
Scientific Research Applications
The compound's unique structure enables its application across various scientific fields:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules, including potential pharmaceuticals.
Biology: : Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: : Explored as a lead compound in drug discovery, with potential therapeutic applications owing to its modulatory effects on biological pathways.
Industry: : Incorporated into materials science for the development of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its mechanism involves the modulation of biochemical pathways, potentially leading to therapeutic effects. The exact molecular interactions can be elucidated through techniques like molecular docking and structure-activity relationship (SAR) studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
Compound 1 : N-(4-Fluorophenyl)-6-(3-(5-methyl-1,2,4-oxadiazol-3-yl)-benzylthio)nicotinamide ()
- Structure : Shares a nicotinamide core and 1,2,4-oxadiazole ring.
- Key Differences :
- Implications : The benzylthio group may enhance metabolic stability but reduce solubility compared to the target’s methyl linker.
Compound 2 : 5-Bromo-N-[2-[3-(2-furanyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide ()
- Structure : Contains a 1,2,4-oxadiazole and brominated aromatic ring.
- Key Differences :
Compound 3 : N-(5-Bromopyridin-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide ()
- Structure : Features a 1,2-oxazole (isoxazole) instead of 1,2,4-oxadiazole.
- Key Differences :
- Heterocycle: Isoxazole lacks the additional nitrogen atom in oxadiazole, altering electronic properties.
- Substituents: 2-chlorophenyl and methyl groups vs. ethyl-pyrrole.
- Implications : The isoxazole’s reduced hydrogen-bonding capacity may decrease target affinity compared to the oxadiazole-containing compounds .
Lipophilicity and Solubility
- The ethyl-pyrrole group in the target compound may enhance lipophilicity compared to Compound 2 ’s furan or Compound 1 ’s benzylthio substituents. This could improve cellular uptake but necessitate formulation adjustments for solubility.
Structural Comparison Table
Biological Activity
5-bromo-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide (CAS Number: 2034502-84-4) is a compound that integrates a brominated nicotinamide moiety with a pyrrole and oxadiazole structure. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C15H14BrN5O2 with a molecular weight of 376.21 g/mol. The compound features a bromine atom, which can enhance biological activity through various mechanisms such as increasing lipophilicity or altering receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14BrN5O2 |
| Molecular Weight | 376.21 g/mol |
| CAS Number | 2034502-84-4 |
Biological Activity Overview
The biological activities associated with compounds containing the oxadiazole ring have been extensively documented. These include:
- Anticancer Activity : Compounds with oxadiazole structures have shown significant cytotoxic effects against various cancer cell lines. Research indicates that derivatives of oxadiazole can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .
- Antimicrobial Properties : The integration of the pyrrole moiety has been linked to enhanced antimicrobial activity. Studies suggest that similar compounds exhibit effectiveness against a range of bacteria and fungi due to their ability to disrupt microbial cell membranes .
- Enzyme Inhibition : Many oxadiazole derivatives demonstrate inhibitory effects on key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) . This inhibition can lead to altered cellular signaling pathways that promote cell death in malignant cells.
Anticancer Activity
A notable study investigated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer). The results indicated that certain derivatives exhibited IC50 values as low as 2.76 µM against specific cell lines, showcasing their potential as anticancer agents .
Antimicrobial Studies
Another research effort focused on the antimicrobial properties of compounds similar to this compound. The study found that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections .
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through the activation of caspases or the mitochondrial pathway.
- Inhibition of Cell Proliferation : By interfering with key signaling pathways, this compound can halt the proliferation of cancerous cells.
- Enzyme Interaction : The oxadiazole ring may interact with various enzymes critical for tumor growth or microbial survival, leading to reduced viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
